2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds . Another method involves the iodination of 2-allylcyclohexanol and its derivatives to yield corresponding 2-(iodomethyl)octahydrobenzofurans .Molecular Structure Analysis
The molecular structure of “2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane” can be deduced from its name. It likely contains an iodomethyl group attached to a 1,4-dioxane ring, along with a phenylmethoxy methyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For instance, Grignard and Organolithium reagents are known to be excellent nucleophiles and useful reactants in synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, iodomethyl methyl ether has a molecular weight of 171.9650 and a boiling point of 395.2 K .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(iodomethyl)-6-(phenylmethoxymethyl)-1,4-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO3/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHMEZMZNVFQOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CO1)CI)COCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442909 |
Source
|
Record name | AGN-PC-0H8UKL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338458-96-1 |
Source
|
Record name | AGN-PC-0H8UKL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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